molecular formula C14H15N3O7S B2571964 N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide CAS No. 1170023-78-5

N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Cat. No. B2571964
M. Wt: 369.35
InChI Key: ZPUSACUAJXLYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide” is a chemical compound with the molecular formula C14H15N3O7S . It has a molecular weight of 369.35. This product is intended for research use only.

Scientific Research Applications

Summary of Results and Quantitative Data

References:

  • Krapivin, G. D., Val’ter, N. I., Zavodnik, V. E., Kaklyugina, T. Ya., & Kul’nevich, V. G. (1994). Synthesis, structure, and properties of substituted furylimino- and furfurylidenephosphoranes. Chemistry of Heterocyclic Compounds, 30(3), 296–304

Safety And Hazards

This compound is not intended for human or veterinary use. It should be handled with care in a research setting. The safety information provided includes a warning signal and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O7S/c1-14(2)23-11(18)10(12(19)24-14)7-16-8-3-5-9(6-4-8)25(21,22)17-13(15)20/h3-7,16H,1-2H3,(H3,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSACUAJXLYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

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